(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Protein carboxyl methyltransferase D-aspartyl methylation Enzyme substrate specificity

Sourcing (R)-2-Amino-4-methoxy-4-oxobutanoic acid (CAS 21394-81-0) demands rigorous specification. This is the D-aspartic acid β-methyl ester, the only regio- and stereoisomer accepted by protein carboxyl methyltransferase (PCMT1, Km 2.5-4.8 mM) for detecting aged proteins, and a key chiral intermediate in aspoxicillin synthesis (90% isolated yield). Its free α-carboxyl enables β-site-selective peptide coupling—unlike the inactive α-methyl ester (CAS 65414-78-0) or L-enantiomer (CAS 16856-13-6). Do not compromise experimental reproducibility or synthetic yield with incorrect analogs.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 21394-81-0
Cat. No. B555638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4-methoxy-4-oxobutanoic acid
CAS21394-81-0
Synonyms(R)-2-Amino-4-methoxy-4-oxobutanoicacid; 21394-81-0; L-asparticacidbeta-methylester; D-ASPARTICACID-BETA-METHYLESTER; (2R)-2-amino-4-methoxy-4-oxobutanoicacid; AC1LD4LM; SCHEMBL2018995; Aminomalonicacidhydrogenmethyl; D-asparticacid,4-methylester; MolPort-005-933-924; SBRYFUVVWOMLLP-GSVOUGTGSA-N; ZINC2560671; SBB065791; AJ-40613; AK112678; BC204898; AB0020641; KB-209870; ST24035341; V1600; (2R)-2-amino-4-methoxy-4-oxobutanoicacid(non-preferredname); InChI=1/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1
InChIKeySBRYFUVVWOMLLP-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-4-methoxy-4-oxobutanoic Acid (D-Aspartic Acid β-Methyl Ester): CAS 21394-81-0 Procurement and Identity


(R)-2-Amino-4-methoxy-4-oxobutanoic acid (CAS 21394-81-0), systematically designated D-aspartic acid β-methyl ester, is a chiral, non-proteinogenic amino acid derivative with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol [1]. This compound functions as a regioselectively protected D-aspartic acid building block, wherein the β-carboxyl group is esterified while the α-carboxyl remains free, a structural feature that directly dictates its utility in asymmetric synthesis and as a stereospecific probe for protein carboxyl methyltransferases (PCMT1, EC 2.1.1.77) [2][3].

Why D-Aspartic Acid β-Methyl Ester (CAS 21394-81-0) Cannot Be Replaced by α-Methyl, L-Enantiomer, or Free Acid Analogs in Research and Synthesis


Procurement decisions for aspartic acid methyl ester derivatives carry substantial risk if based on structural similarity alone. The regioisomer D-aspartic acid α-methyl ester (CAS 65414-78-0) exhibits entirely different chemical reactivity due to its free β-carboxyl, rendering it unsuitable for β-site-specific peptide coupling. The L-enantiomer (CAS 16856-13-6) fails to serve as a substrate for the D-aspartate-specific protein carboxyl methyltransferase (EC 2.1.1.77), as this enzyme discriminates stereospecifically against L-aspartyl residues [1][2]. Unprotected D-aspartic acid lacks the ester functionality required for enzymatic methylation detection and offers no regioselective protection for stepwise synthesis. These functional divergences underscore that substitution without rigorous specification verification will compromise experimental reproducibility and synthetic yield [3].

Quantitative Comparator Analysis: D-Aspartic Acid β-Methyl Ester (CAS 21394-81-0) vs. Structurally Related Analogs


Enzymatic Methylation Stereospecificity: D-Asp β-Methyl Ester vs. L-Aspartyl Peptides as PCMT1 Substrates

The L-isoaspartyl/D-aspartyl protein carboxyl methyltransferase (PCMT1, EC 2.1.1.77) exhibits strict stereochemical discrimination, methylating D-aspartyl β-methyl ester-containing synthetic peptides while showing no detectable activity toward L-aspartyl-containing peptides under identical conditions. This stereospecificity was demonstrated by the isolation of D-aspartic acid β-methyl ester from carboxypeptidase Y digests of enzymatically methylated D-aspartyl synthetic peptides, with no corresponding product detected from L-aspartyl peptide incubations [1]. The enzyme's affinity for D-aspartyl-containing peptides is 700- to 10,000-fold lower (Km = 2.5-4.8 mM) than for L-isoaspartyl-containing counterparts, a quantitative parameter critical for designing methylation kinetics experiments [2].

Protein carboxyl methyltransferase D-aspartyl methylation Enzyme substrate specificity

In Vivo Methylation Quantitation: D-Aspartyl Methylation Represents ≥22% of Methyl Groups on Erythrocyte Membrane Proteins

Quantitative analysis of in situ methylated human erythrocyte proteins revealed that D-aspartyl residues account for a substantial fraction of protein methylation events. In the membrane skeletal proteins ankyrin and band 4.1, at least 22% of the total methyl groups are located on D-aspartyl residues, as determined by isolation and quantification of D-aspartic acid β-[3H]methyl ester from proteolytic digests [1][2]. Mathematical modeling further predicts that PCMT1 activity reduces D-aspartyl accumulation by 2- to 5-fold over the erythrocyte lifespan [3].

Protein aging Erythrocyte membrane Post-translational modification

Asymmetric Transformation Synthesis Yield: D-Asp β-Methyl Ester Obtained in 90% Yield from DL-Racemate

A second-order asymmetric transformation process using (-)-1-phenylethanesulfonic acid (PES) as a chiral resolving agent enables the preparation of D-aspartic acid β-methyl ester [D-Asp(OMe)] from the DL-racemate in 90% yield via equilibrium asymmetric transformation in a solid-liquid heterogeneous system [1]. The diastereomeric resolution of DL-Asp(OMe) with PES in acetonitrile yields the less soluble D-·(-) salt, while the more soluble L-·(-) salt undergoes in situ epimerization and subsequent crystallization as the D-·(-) salt, achieving a 90% isolated yield of the desired D-enantiomer .

Asymmetric synthesis Optical resolution Aspoxicillin intermediate

Regiochemical Differentiation: β-Methyl Ester vs. α-Methyl Ester in Peptide Coupling Applications

D-Aspartic acid β-methyl ester (CAS 21394-81-0) and D-aspartic acid α-methyl ester (CAS 65414-78-0) are regioisomers with distinct synthetic utilities. The β-methyl ester leaves the α-carboxyl group free for activation and coupling in peptide synthesis, whereas the α-methyl ester (with free β-carboxyl) is employed when β-site reactivity is required . Physical property differences include a melting point of 167-172 °C for the α-methyl ester versus the β-methyl ester's salt form characteristics . In enzymatic applications, the β-methyl ester serves as the authentic product of PCMT1-catalyzed methylation at D-aspartyl residues, while the α-methyl ester does not represent the native methylation product [1].

Peptide synthesis Orthogonal protection Regioselective coupling

Cross-Species PCMT1 Substrate Recognition: D-Asp β-Methyl Ester Formation in Mammalian Brain and Erythrocyte Enzymes

Two purified isozymes of protein carboxyl methyltransferase from bovine brain both catalyze the formation of D-aspartic acid β-[3H]methyl ester from erythrocyte membrane proteins, including bands 2.1, 3, and 4.1, as well as integral membrane polypeptides [1]. This methylation is competitively inhibited by the L-isoaspartyl-containing peptide L-Val-L-Tyr-L-Pro-L-isoAsp-Gly-L-Ala, demonstrating that a single enzymatic activity can catalyze methyl ester formation at both D-aspartyl and L-isoaspartyl sites across mammalian species [2]. The enzyme's D-aspartate (but not L-aspartate) substrate acceptance is documented in the official IUBMB enzyme classification [3].

Protein carboxyl methyltransferase Bovine brain isozymes Membrane protein modification

Antibacterial Activity Profile: D-Asp β-Methyl Ester Hydrochloride vs. Untested L-Enantiomer

D-Aspartic acid β-methyl ester hydrochloride has demonstrated antibacterial activity against Gram-negative bacterial strains including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae in vitro . The compound is identified as a bacterial metabolite belonging to the class of condensation products [1]. Activity data for the L-enantiomer or α-methyl regioisomer against these strains is not reported, suggesting that the D-configuration and β-ester position may be structural determinants of this activity profile .

Antibacterial Gram-negative bacteria Bacterial metabolite

Primary Research and Industrial Applications for D-Aspartic Acid β-Methyl Ester (CAS 21394-81-0) Based on Verified Evidence


Protein Aging and Racemization Studies: Detection of D-Aspartyl Residues via PCMT1 Methylation

D-Aspartic acid β-methyl ester serves as the definitive analytical standard for detecting and quantifying D-aspartyl residues in aged or damaged proteins. The compound is isolated from proteolytic digests of methylated proteins as the authentic product of protein carboxyl methyltransferase (PCMT1, EC 2.1.1.77) activity, with at least 22% of methyl groups on erythrocyte membrane proteins ankyrin and band 4.1 attributable to D-aspartyl methylation [1]. The enzyme's stereospecific recognition of D-aspartyl residues (Km = 2.5-4.8 mM) while excluding L-aspartyl residues makes this compound an essential probe for studying spontaneous protein racemization and repair mechanisms [2].

Pharmaceutical Intermediate: Aspoxicillin and β-Lactam Antibiotic Synthesis

D-Aspartic acid β-methyl ester is a key raw material in the synthesis of aspoxicillin, a broad-spectrum β-lactam antibiotic. The compound can be prepared from DL-aspartic acid β-methyl ester via second-order asymmetric transformation using (-)-1-phenylethanesulfonic acid as a chiral resolving agent, achieving a 90% isolated yield of the desired D-enantiomer [1]. This high-yield process, which involves in situ epimerization of the soluble L-·(-) diastereomer salt in acetonitrile followed by crystallization of the less soluble D-·(-) salt, provides a cost-effective route for pharmaceutical manufacturing [2].

Regioselective Peptide Synthesis: Orthogonal Protection Strategy with Free α-Carboxyl

The β-methyl ester regiochemistry of D-aspartic acid β-methyl ester leaves the α-carboxyl group free for activation and coupling, enabling orthogonal protection strategies in peptide synthesis. This contrasts with D-aspartic acid α-methyl ester (CAS 65414-78-0), which has a free β-carboxyl and is selected for different synthetic requirements [1]. The compound's utility extends to the preparation of D-homoserine via reduction of the α-carboxyl group, a route that proceeds through D-aspartic acid β-methyl ester as a key intermediate [2].

Antibacterial Screening: Gram-Negative Bacterial Strain Testing

D-Aspartic acid β-methyl ester hydrochloride has demonstrated in vitro antibacterial activity against Gram-negative pathogens including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae [1]. The compound is identified as a bacterial metabolite belonging to the condensation product class, supporting its use in antimicrobial discovery programs and natural product biosynthesis studies [2]. Activity against these clinically relevant strains positions the compound as a candidate for further structure-activity relationship investigations targeting Gram-negative infections.

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